molecular formula C25H18FNOS B2487197 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-78-0

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2487197
CAS RN: 866133-78-0
M. Wt: 399.48
InChI Key: MZTMGGJAVFWMKH-BUHFOSPRSA-N
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Description

Quinoline derivatives have been extensively studied due to their significant biological activities and applications in various fields. The compound 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is expected to have similar importance, given its structural uniqueness and potential for diverse reactivity and interactions due to its functional groups (Li et al., 2013).

Synthesis Analysis

The synthesis of quinoline derivatives typically involves strategic functionalization of the quinoline core to introduce various substituents, which can significantly affect their biological and physical properties. A common approach is the use of palladium-catalyzed C-N and C-C coupling reactions, which allow for the introduction of diverse functional groups into the quinoline core, offering a broad range of structural diversity and complexity (Thomas & Tyagi, 2010).

Molecular Structure Analysis

Structural analysis of quinoline derivatives often involves X-ray crystallography to determine the precise molecular geometry. Dihedral angles between different rings in the molecule, hydrogen bonding patterns, and other intermolecular interactions play crucial roles in defining the molecular conformation and stability. Such analyses provide insights into the compound's reactivity and interaction capabilities (Shahani et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, which are critical for further modifications and applications. The presence of electron-donating and electron-withdrawing groups significantly influences their chemical reactivity and the types of reactions they can participate in. Understanding these reactions is crucial for designing compounds with desired properties and activities (Bakhite et al., 1995).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties. The physical properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations (Padalkar & Sekar, 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, are fundamental characteristics that determine the compound's behavior in chemical reactions and its interactions with biological systems. These properties are typically assessed through spectroscopic methods, such as NMR, IR, and mass spectrometry, which provide detailed insights into the compound's electronic structure and functional group characteristics (Wazzan et al., 2016).

Scientific Research Applications

Structural and Optical Properties

Research on related quinoline derivatives, such as 4H-pyrano[3, 2-c]quinolines, has revealed insights into their structural and optical properties. These compounds, in thin-film form, demonstrate polycrystalline structure and exhibit specific optical characteristics determined through spectroscopy. Such properties are crucial for potential applications in materials science and optical technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photophysical Behaviors

Studies on quinoline derivatives with different molecular structures have focused on their photophysical behaviors. These behaviors, including fluorescence and absorption properties, are influenced by solvent polarity and are fundamental for their application in fields like fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

HMG CoA Reductase Inhibition

Some quinoline derivatives have been studied for their potential in inhibiting HMG CoA reductase, an enzyme involved in cholesterol synthesis. This property is significant for potential therapeutic applications in treating diseases related to cholesterol and lipid metabolism (Cai, Zhou, & Sun, 2007).

Electronic and Nonlinear Optical Properties

Investigations into the electronic and nonlinear optical (NLO) properties of quinoline-based compounds have shown that they are promising candidates for technology-related applications. Their chemical stability and electron-donating capabilities make them suitable for use in various technological and industrial applications (Khalid et al., 2019).

Antitubercular Evaluation

Certain quinoline derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This suggests their potential application in the development of new therapeutic agents for tuberculosis (Balamurugan et al., 2010).

Dielectric Properties

The study of dielectric properties of quinoline derivatives, particularly in thin film form, has implications for their use in electronic and material science applications. The impact of different substitution groups on their dielectric behavior is crucial for understanding and optimizing their use in various technological applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTMGGJAVFWMKH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

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